molecular formula C9H12O3 B13631337 Rel-(3aS,6aS)-2-oxohexahydropentalene-3a(1H)-carboxylic acid

Rel-(3aS,6aS)-2-oxohexahydropentalene-3a(1H)-carboxylic acid

Cat. No.: B13631337
M. Wt: 168.19 g/mol
InChI Key: ODHAOFSDMDOEGL-RCOVLWMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclopentane derivative, which undergoes a series of reactions including oxidation and cyclization to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

Scientific Research Applications

rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

(3aS,6aS)-5-oxo-1,2,3,4,6,6a-hexahydropentalene-3a-carboxylic acid

InChI

InChI=1S/C9H12O3/c10-7-4-6-2-1-3-9(6,5-7)8(11)12/h6H,1-5H2,(H,11,12)/t6-,9-/m0/s1

InChI Key

ODHAOFSDMDOEGL-RCOVLWMOSA-N

Isomeric SMILES

C1C[C@H]2CC(=O)C[C@]2(C1)C(=O)O

Canonical SMILES

C1CC2CC(=O)CC2(C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.